2-[(2,4-Dinitrophenoxy)methyl]oxirane
Overview
Description
2-[(2,4-Dinitrophenoxy)methyl]oxirane is an organic compound with the molecular formula C9H8N2O6. It is characterized by the presence of an oxirane ring (epoxide) attached to a dinitrophenoxy group. This compound is known for its reactivity and is used in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,4-Dinitrophenoxy)methyl]oxirane typically involves the reaction of 2,4-dinitrophenol with epichlorohydrin. The reaction is carried out in the presence of a base, such as sodium hydroxide, which facilitates the formation of the oxirane ring. The reaction conditions usually include:
Temperature: Room temperature to slightly elevated temperatures.
Solvent: Common solvents include dichloromethane or toluene.
Reaction Time: Several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Reactors: Depending on the production scale.
Purification: Techniques such as recrystallization or chromatography to obtain high-purity product.
Safety Measures: Handling of hazardous reagents and by-products with appropriate safety protocols.
Chemical Reactions Analysis
Types of Reactions
2-[(2,4-Dinitrophenoxy)methyl]oxirane undergoes various chemical reactions, including:
Nucleophilic Substitution: The oxirane ring is highly reactive towards nucleophiles, leading to ring-opening reactions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The compound can undergo oxidation reactions, although these are less common due to the presence of nitro groups.
Common Reagents and Conditions
Nucleophiles: Such as amines, thiols, and alcohols.
Reducing Agents: Hydrogen gas with palladium or platinum catalysts.
Oxidizing Agents: Potassium permanganate or other strong oxidizers.
Major Products Formed
Ring-Opened Products: Depending on the nucleophile used, various substituted alcohols or ethers can be formed.
Amines: Reduction of nitro groups leads to the formation of corresponding amines.
Scientific Research Applications
2-[(2,4-Dinitrophenoxy)methyl]oxirane has several applications in scientific research:
Biology: Studied for its potential interactions with biological molecules due to its reactive nature.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of bioactive compounds.
Industry: Utilized in the production of polymers and other materials where epoxide functionality is required.
Mechanism of Action
The mechanism of action of 2-[(2,4-Dinitrophenoxy)methyl]oxirane involves its reactivity towards nucleophiles. The oxirane ring can be opened by nucleophilic attack, leading to the formation of various products. The nitro groups can also participate in redox reactions, influencing the compound’s overall reactivity.
Comparison with Similar Compounds
Similar Compounds
2-[(4-Nitrophenoxy)methyl]oxirane: Similar structure but with only one nitro group.
Glycidyl ethers: Compounds with an oxirane ring attached to an ether group.
Uniqueness
2-[(2,4-Dinitrophenoxy)methyl]oxirane is unique due to the presence of two nitro groups, which significantly influence its reactivity and potential applications. The combination of an oxirane ring and nitro groups makes it a versatile compound in various chemical reactions and research applications.
Properties
IUPAC Name |
2-[(2,4-dinitrophenoxy)methyl]oxirane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O6/c12-10(13)6-1-2-9(8(3-6)11(14)15)17-5-7-4-16-7/h1-3,7H,4-5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQMLRVISGWALJZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50312665 | |
Record name | 2-[(2,4-dinitrophenoxy)methyl]oxirane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50312665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19652-60-9 | |
Record name | NSC260454 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=260454 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-[(2,4-dinitrophenoxy)methyl]oxirane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50312665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(2,4-dinitrophenoxymethyl)oxirane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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